Sulfapral
Description
Historical Trajectory and Evolution of Sulfonamide Compounds as Research Subjects
The historical trajectory of sulfonamide compounds as research subjects commenced with the groundbreaking discovery of Prontosil by Gerhard Domagk in 1932 wikipedia.orgfishersci.pt. This initial breakthrough revealed that Prontosil, an azo dye, exhibited in vivo antibacterial activity, which was later attributed to its metabolic conversion to sulfanilamide (B372717) wikipedia.orgcenmed.com. This revelation spurred an extensive period of chemical synthesis and investigation, leading to the creation of over 5,400 sulfonamide derivatives by 1945 wikipedia.orgfishersci.pt. This era of prolific derivatization was driven by the quest for improved efficacy, reduced toxicity, and broader spectrum activity, fundamentally shaping the field of chemotherapy cenmed.comcharchem.org. The research extended beyond antibacterial applications, with studies on sulfonamide side effects leading to the development of other drug classes, including diuretics and antidiabetic agents wikipedia.orgcenmed.com. The resurgence of interest in sulfonamides has also been linked to the development of diaminopyrimidines, such as trimethoprim (B1683648), which exhibit synergistic effects when combined with sulfonamides, further expanding their research landscape wikipedia.orgwikidata.org.
The Chemical Class of Sulfonamides: Core Structural Motifs and Functional Implications in Research Contexts
The chemical class of sulfonamides is characterized by a core structural motif: derivatives of 4-aminobenzenesulfonamide, featuring a sulfonyl group (-SO₂NH₂) or a substituted sulfonyl group (-SO₂NH-). The 4-amino group is critical for their biological activity. In research contexts, the primary functional implication of antibacterial sulfonamides lies in their mechanism of action as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS) fishersci.pt. This enzyme is essential for the synthesis of folic acid (folate) in bacteria, a crucial metabolite for DNA synthesis fishersci.ptcharchem.org. By mimicking para-aminobenzoic acid (PABA), a natural substrate for DHPS, sulfonamides impede bacterial folate synthesis, leading to bacteriostatic effects fishersci.ptcharchem.org.
Beyond their well-known antibacterial properties, academic research continues to explore the wide range of pharmacological activities exhibited by sulfonamide compounds. These include anti-carbonic anhydrase activity, anti-inflammatory effects, anticancer potential, and antidiabetic properties charchem.org. The structural diversity of sulfonamides allows for continuous investigation into new therapeutic applications and the design of novel drug formulations charchem.org.
Positioning of Sulfapral within the Broader Sulfonamide Research Landscape
Within the extensive sulfonamide research landscape, specific combinations of these compounds are often investigated to achieve enhanced pharmacological profiles, such as synergistic effects or broader antimicrobial coverage. This compound represents such a combined chemical entity, positioning itself as a subject of interest for understanding combination drug principles and their specific activities.
This compound is identified as a pharmaceutical compound that combines two distinct sulfonamide antibiotics: sulfamethizole (B1682507) and sulfamethoxypyridazine (B1681782) . This combination is noted for its antimicrobial properties.
The academic investigation of this compound analogues, or similar sulfonamide combinations, is driven by several rationales pertinent to contemporary chemical and pharmacological research. One primary motivation is the potential for synergistic effects , where the combined action of two sulfonamide components, or a sulfonamide with another antimicrobial agent (like trimethoprim with sulfamethoxazole), yields a greater inhibitory effect than either compound alone wikidata.org. This synergistic approach can be crucial in overcoming bacterial resistance mechanisms that might render single agents ineffective wikidata.org.
Furthermore, research into analogues aims to explore modifications that could alter pharmacokinetic properties, such as half-life, potentially leading to improved drug delivery or reduced dosing frequency. Studies also delve into the broader biological activities of sulfonamide derivatives beyond their traditional antibacterial roles, investigating their potential in areas like anti-inflammatory, anticancer, and antidiabetic research cenmed.comcharchem.org. The environmental impact of sulfonamides and their derivatives, particularly their effects on microbial communities in various ecosystems, also constitutes a significant area of academic inquiry, prompting research into their degradation and interactions within the environment. Computational studies, including in silico analyses, are also employed to design and evaluate new sulfonamide compounds and their interactions with biological targets, contributing to the rational design of new drug formulations.
Compound Information
Structure
2D Structure
Properties
CAS No. |
8059-46-9 |
|---|---|
Molecular Formula |
C20H22N8O5S3 |
Molecular Weight |
550.6 g/mol |
IUPAC Name |
4-amino-N-(6-methoxypyridazin-3-yl)benzenesulfonamide;4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H12N4O3S.C9H10N4O2S2/c1-18-11-7-6-10(13-14-11)15-19(16,17)9-4-2-8(12)3-5-9;1-6-11-12-9(16-6)13-17(14,15)8-4-2-7(10)3-5-8/h2-7H,12H2,1H3,(H,13,15);2-5H,10H2,1H3,(H,12,13) |
InChI Key |
APAZOAXUMLKXKS-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N.COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Canonical SMILES |
CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N.COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Synonyms |
Sulfapral |
Origin of Product |
United States |
Molecular Mechanisms of Action: Enzymatic Inhibition and Cellular Interference of Sulfapral
Interactions with Other Cellular Targets and Pathways (Beyond Direct Inhibition of Folate Synthesis)
While the primary mechanism of action of Sulfapral is the inhibition of DHPS, the broader interactions of sulfonamides with other cellular components are an area of ongoing scientific inquiry. The following sections explore the available research on the interactions of this compound's components with other potential cellular targets.
Penicillin-binding proteins (PBPs) are a group of enzymes involved in the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall. While β-lactam antibiotics are the primary class of drugs that target PBPs, there is scientific interest in whether other classes of antibiotics might exhibit ancillary interactions. A thorough review of the available scientific literature did not yield any direct evidence of this compound, sulfamethizole (B1682507), or sulfamethoxypyridazine (B1681782) interacting with or inhibiting PBP-2X. The primary mechanism of these sulfonamides remains firmly established as the inhibition of folate synthesis.
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. In certain pathogenic bacteria, such as Helicobacter pylori, urease activity is a key virulence factor, allowing the bacteria to survive in the acidic environment of the stomach. Some chemical compounds containing sulfur have been investigated as potential urease inhibitors. While the broader class of sulfonamide derivatives has been a subject of research for urease inhibition, specific studies detailing the interaction of this compound, sulfamethizole, or sulfamethoxypyridazine with urease are not prominently featured in the current body of scientific literature. Therefore, a direct protein-ligand binding event between this compound and urease has not been established.
Comparative Molecular Mechanisms Across Sulfonamide Classes
This compound, a member of the sulfonamide class of antibiotics, exerts its therapeutic effect through the inhibition of dihydropteroate (B1496061) synthase (DHPS), a critical enzyme in the bacterial folate biosynthesis pathway. wikipedia.orgpatsnap.com The mechanism of action, shared across sulfonamides, involves competitive inhibition, where the drug molecule, being a structural analog of the natural substrate para-aminobenzoic acid (PABA), binds to the enzyme's active site. patsnap.combiorxiv.org This binding event precludes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP), thereby halting the production of 7,8-dihydropteroate, a precursor to folic acid. nih.govnih.gov As folate is essential for the synthesis of nucleic acids, the inhibition of this pathway leads to a bacteriostatic effect, arresting bacterial growth and replication. wikipedia.org
Structural Comparison of Sulfonamide Active Sites with DHPS Variants
The dihydropteroate synthase (DHPS) enzyme typically features a TIM barrel (α/β)8 fold, which creates a central cavity housing the active site. biorxiv.org This active site is characterized by two distinct but interconnected pockets: one that binds the pterin (B48896) substrate (DHPP) and another that accommodates pABA. nih.gov The binding of sulfonamides, including this compound, occurs at this pABA-binding pocket. nih.govnih.gov Structural analyses of DHPS from various bacterial species have shown that the active site is lined by highly conserved residues, with two flexible loops (loop 1 and loop 2) playing a crucial role in substrate binding and catalysis. biorxiv.orgnih.gov These loops help to form the pABA binding site and coordinate with a magnesium ion to facilitate the release of the pyrophosphate group from DHPP. biorxiv.org
The binding of a sulfonamide like sulfamethoxazole (B1682508) into the pABA pocket is stabilized by interactions that mimic those of the natural substrate. nih.gov The sulfonyl group's oxygen atoms occupy a similar position to the carboxyl group of pABA, and the common phenyl group fits into a hydrophobic pocket within the substructure formed by the two loops. nih.gov
Bacterial resistance to sulfonamides often arises from specific mutations within the folP gene, which encodes for DHPS. biorxiv.org These mutations typically result in amino acid substitutions in the loops that line the pABA/sulfonamide binding site. biorxiv.orgnih.gov Such alterations can reduce the binding affinity of sulfonamides without significantly compromising the enzyme's ability to bind PABA, thus conferring resistance. theadl.com
| Feature | Susceptible DHPS | Resistant DHPS Variants (e.g., Sul enzymes) |
| Overall Structure | (α/β)8 TIM barrel fold | (α/β)8 TIM barrel fold |
| pABA Binding Site | Formed by conserved residues and two flexible loops (loop 1 and loop 2) | Remodeled active site, particularly in the pABA-binding region |
| Key Structural Difference | Standard active site configuration | Insertion of additional residues (e.g., phenylalanine) |
| Sulfonamide Binding | Binds effectively, competitively inhibiting PABA | Binding is sterically hindered, leading to drug insensitivity |
| Genetic Basis | Chromosomally-encoded folP gene | Often plasmid-encoded sul genes |
In Vitro Comparative Inhibition Studies of Sulfonamide Analogues
The antibacterial efficacy of sulfonamides is commonly quantified in vitro by determining the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antibiotic that prevents the visible growth of a bacterium after a set incubation period. dickwhitereferrals.comidexx.com Comparative studies of various sulfonamide analogues reveal a spectrum of activity against different bacterial species, reflecting differences in their chemical structures and their interactions with the target DHPS enzyme. nih.govnih.gov
For instance, in vitro susceptibility testing of newly synthesized sulfonamide analogues against a panel of bacteria can elucidate structure-activity relationships. In one such study, a series of analogues were tested against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria. The results demonstrated that even small modifications to the sulfonamide scaffold can lead to significant differences in antibacterial potency. nih.gov Compound FQ5, for example, showed superior activity compared to its analogues FQ6, FQ7, and FQ12 against the tested strains. nih.gov
The table below presents representative MIC values for several sulfonamide analogues from a comparative study, illustrating the variance in their inhibitory potential. nih.gov While specific comparative data for this compound was not detailed in this particular study, the results for these analogues are indicative of the range of potencies observed within the broader sulfonamide class.
| Compound | S. aureus MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | E. coli MIC (µg/mL) | B. subtilis MIC (µg/mL) |
| FQ5 | 32 | 16 | 16 | 16 |
| FQ6 | 256 | 128 | 128 | 256 |
| FQ7 | 256 | 128 | 128 | 256 |
| FQ12 | 256 | 128 | 128 | 256 |
Data sourced from a study on synthesized sulfonamide analogues. nih.gov
These in vitro assays are crucial for the preliminary evaluation of new antibiotic candidates and for understanding the spectrum of activity of established drugs within the sulfonamide family. nih.govnih.gov The variation in MIC values underscores the importance of specific molecular interactions between the drug and the DHPS active site of different bacterial species. nih.gov
Molecular and Genetic Mechanisms of Resistance to Sulfonamide Compounds
Target Enzyme Modifications and Mutations in DHPS
Resistance to sulfonamides can occur through mutations in the chromosomal gene encoding the dihydropteroate (B1496061) synthase (DHPS) enzyme, known as folP rupahealth.comnih.govfrontiersin.orgresearchgate.net. These mutations lead to structural changes in the DHPS enzyme, reducing its affinity for sulfonamides while largely maintaining its ability to bind to its natural substrate, para-aminobenzoic acid (pABA) rupahealth.combiorxiv.org. This altered affinity allows the bacterium to synthesize sufficient folic acid even in the presence of sulfonamide drugs rupahealth.com.
Genetic Alterations in folP Genes Conferring Resistance
Mutations in the chromosomal folP gene are a commonly reported mechanism of sulfonamide resistance frontiersin.org. These genetic alterations have been shown to provide varying degrees of trade-off between resistance levels and the efficiency of folate synthesis frontiersin.org. While laboratory mutants in the folP gene can be easily isolated and may show a trade-off between resistance and enzyme performance, clinical resistant mutants often possess additional compensatory mutations in DHPS that allow the enzyme to function normally despite reduced sulfonamide binding nih.gov.
Identification and Characterization of Resistance-Conferring Amino Acid Substitutions
Resistance-conferring amino acid substitutions in DHPS have been mapped to residues within the active site, particularly in loops involved in pABA/sulfonamide binding biorxiv.orgbiorxiv.org. These mutations increase the Michaelis constant (KM) for sulfonamides with less significant effects on the KM for pABA, thereby conferring a substrate discrimination capacity to the mutated DHPS enzymes biorxiv.orgbiorxiv.org.
Studies have identified specific amino acid substitutions in folP genes associated with sulfonamide resistance in various bacterial species. For instance, in Neisseria meningitidis, mutations in folP, including substitutions at codons 31 and 194 and a glycine-serine insertion at codons 195 and 196, have been linked to elevated sulfonamide Minimum Inhibitory Concentrations (MICs) nih.govasm.org. A specific mutation, C682A, was found to predict elevated sulfonamide MICs in a large number of geographically diverse clinical isolates of N. meningitidis nih.govasm.org. In Streptococcus mutans, point mutations in folP, including a triple mutation (A37V, N172D, R193Q), were shown to confer substantial, though partial, resistance to sulfonamide researchgate.net.
Acquisition of Alternate Resistance Genes
A more widespread mechanism of sulfonamide resistance, particularly in clinical settings, is the acquisition of foreign, highly sequence-divergent genes encoding alternative DHPS enzymes that are insensitive to sulfonamides rupahealth.combiorxiv.orgbiorxiv.orgfrontiersin.org. These genes, collectively known as sul genes, encode modified DHPS enzymes that retain their essential function in folate synthesis but exhibit significantly reduced affinity for sulfonamides rupahealth.combiorxiv.org.
Prevalence and Dissemination of sul Genes (sul1, sul2, sul3)
Three main sul genes, sul1, sul2, and sul3, account for the vast majority of reported clinical resistance to sulfonamides rupahealth.comfrontiersin.orgfrontiersin.org. High prevalence rates of sul1, sul2, and sul3 have been observed in Gram-negative bacteria isolated from various sources, including humans, domestic animals, and aquaculture frontiersin.org. The prevalence of sul1 and sul2 is generally higher than that of sul3 frontiersin.org.
The sul1 gene is often found linked to other resistance genes, typically within class 1 integrons frontiersin.orgnih.gov. The sul2 gene is commonly associated with non-conjugative plasmids or large transmissible plasmids frontiersin.orgnih.gov. The sul3 gene has been characterized on conjugative plasmids and has been found in isolates from various sources and serotypes frontiersin.orgnih.gov. Studies have shown varying frequencies of these genes depending on the source; for example, in pig-manured soil DNA, the frequency was sul1 > sul2 > sul3, while in chicken-manured soil DNA, it was sul2 > sul1 > sul3 plos.org.
Data on the prevalence of sul genes in Salmonella enterica isolates from Portugal showed that sul1 was the most frequent (76%), followed by sul2 (37%), and sul3 (7%) nih.govresearchgate.net. The co-existence of multiple sul genes within a single isolate is also observed nih.gov.
Plasmid-Mediated Resistance and Horizontal Gene Transfer Mechanisms
The acquisition and spread of sul genes are largely facilitated by their location on mobile genetic elements, particularly plasmids rupahealth.combiorxiv.orgfrontiersin.orgasm.orgfrontiersin.org. Plasmids are small, circular pieces of DNA that can replicate independently of the bacterial chromosome asm.org. Plasmid-mediated resistance is frequently reported in clinical isolates of Gram-negative pathogenic species biorxiv.orgbiorxiv.org.
Horizontal gene transfer (HGT) is a crucial process by which bacteria acquire resistance genes from other bacteria asm.orgfrontiersin.orgmdpi.com. Plasmids are primary vehicles for HGT, transferring resistance genes through processes like conjugation asm.orgfrontiersin.org. Conjugation involves the direct physical contact between bacterial cells, allowing the transfer of plasmid DNA asm.org. This process enables the rapid dissemination of sulfonamide resistance genes among bacterial populations asm.orgmdpi.com.
Studies have confirmed that sul genes located on plasmids can be transferred through conjugation frontiersin.org. The presence of sulfonamide resistance genes on mobile genetic elements facilitates their transfer to unrelated bacteria frontiersin.org.
Role of Integrons and Transposons in Resistance Gene Mobilization
Integrons and transposons are mobile genetic elements that play a significant role in the mobilization and dissemination of antibiotic resistance genes, including sul genes frontiersin.orgmdpi.comfrontiersin.orgresearchgate.netnih.gov.
Integrons are genetic elements capable of capturing and expressing genes, often found as gene cassettes frontiersin.orgresearchgate.net. Class 1 integrons are frequently associated with the sul1 gene frontiersin.orgfrontiersin.orgnih.gov. Integrons can be located on plasmids or within transposons, contributing to the mobility of resistance genes frontiersin.orgresearchgate.net. They facilitate the acquisition, exchange, and expression of genes within gene cassettes frontiersin.orgresearchgate.netscielo.br.
Transposons, also known as "jumping genes," are DNA sequences that can move from one location in the genome to another mdpi.com. They can carry resistance genes and facilitate their insertion into plasmids or bacterial chromosomes mdpi.comresearchgate.net. The dissemination of class 1 integrons is often related to their location within transposon structures nih.gov. The combination of integrons and transposons on plasmids creates powerful platforms for the mobilization and spread of multidrug resistance, including resistance to sulfonamides frontiersin.orgresearchgate.net.
Here is a table of the chemical compounds and their PubChem CIDs mentioned in this article:
| Compound Name | PubChem CID(s) |
| Sulfapral | Not readily available (specific sulfonamide) |
| Sulfonamide Compounds | Class of compounds (See examples below) |
| Dihydropteroate Synthase (DHPS) | Enzyme; gene is folP |
| folP gene | Gene encoding DHPS |
| Para-aminobenzoic acid (pABA) | 978 dsmz.defishersci.atmetabolomicsworkbench.orgfishersci.fi |
| sul1 gene | Gene conferring sulfonamide resistance |
| sul2 gene | Gene conferring sulfonamide resistance |
| sul3 gene | Gene conferring sulfonamide resistance |
| Plasmid | Type of genetic element |
| Integron | Type of genetic element |
| Transposon | Type of genetic element |
| Dihydrofolic acid (DHF) | 98792 wikipedia.org, 135398604 uni-freiburg.denih.gov |
| Sulfisoxazole | 5330 (Example of a sulfonamide) |
| Sulfamethoxazole (B1682508) | 5329 (Example of a sulfonamide) |
| Sulfapyridine | 5336 nih.gov (Example of a sulfonamide) |
| Sulfamerazine | 5325 thermofisher.com (Example of a sulfonamide) |
Data Table: Prevalence of sul Genes in Portuguese Salmonella enterica Isolates (N=200) nih.govresearchgate.net
| sul Gene | Number of Isolates | Percentage (%) |
| sul1 | 152 | 76 |
| sul2 | 74 | 37 |
| sul3 | 14 | 7 |
Note: Some isolates carried more than one sul gene.
Data Table: Frequency Distribution of sul Genes in Manured Soil DNA plos.org
| Soil Type | Most Frequent sul Gene | Second Most Frequent sul Gene | Third Most Frequent sul Gene |
| Pig-Manured Soil | sul1 | sul2 | sul3 |
| Chicken-Manured Soil | sul2 | sul1 | sul3 |
Efflux Pump Systems and Reduced Permeability
Efflux pumps are active transporters located in the bacterial membrane that expel antimicrobial compounds from the cell, thereby reducing their intracellular concentration below therapeutic levels. Reduced membrane permeability can also contribute to decreased drug accumulation by limiting the influx of the antimicrobial agent into the bacterial cell. These two mechanisms often work in concert to confer resistance.
Bacterial efflux pumps are diverse and belong to several superfamilies, including the ATP-Binding Cassette (ABC) transporters, Major Facilitator Superfamily (MFS), Multidrug and Toxic Compound Extrusion (MATE) family, Small Multidrug Resistance (SMR) family, and Resistance-Nodulation-Cell Division (RND) family. These pumps utilize different energy sources, such as ATP hydrolysis or electrochemical gradients (proton motive force or sodium gradient), to translocate substrates across the membrane.
In Gram-negative bacteria, RND efflux pumps often form tripartite complexes spanning both the inner and outer membranes, effectively transporting substrates directly from the cytoplasm or periplasm to the external environment. Examples of such systems include AcrAB-TolC in Escherichia coli and MexAB-OprM in Pseudomonas aeruginosa. While specific efflux pumps directly linked to this compound resistance are not extensively documented, efflux systems are known to contribute to resistance against various sulfonamides and other antibiotics by actively pumping them out of the bacterial cell. Studies have suggested the involvement of efflux pumps like NorA in Staphylococcus aureus in sulfonamide resistance, and the AdeFGH pump in Acinetobacter baumannii has been shown to efflux sulfonamides when overexpressed. The AbgT-family transporters have also been implicated as potential exporters of sulfonamides, contributing to bacterial resistance.
Changes in bacterial membrane permeability, particularly in the outer membrane of Gram-negative bacteria, can significantly impact the intracellular accumulation of sulfonamides. The outer membrane acts as a barrier, and its permeability is influenced by the presence and characteristics of porin channels and the composition of lipopolysaccharides (LPS).
Biofilm Formation as a Modulator of Resistance Phenotypes
Biofilms are structured communities of bacteria embedded in a self-produced extracellular polymeric substance (EPS) matrix, adhered to a surface. Bacteria within biofilms exhibit significantly increased tolerance and resistance to antimicrobial agents compared to their planktonic (free-floating) counterparts. Biofilm formation is a crucial modulator of resistance phenotypes to various antibiotics, including sulfonamides.
The enhanced tolerance of bacteria within biofilms to sulfonamides and other antibiotics is a complex phenomenon attributed to several molecular mechanisms. The EPS matrix acts as a physical barrier that can impede the diffusion and penetration of antimicrobial agents, reducing the effective concentration that reaches the bacterial cells within the biofilm.
Furthermore, bacteria in biofilms often exhibit altered physiological states, including slower growth rates and the presence of persister cells. These slow-growing or dormant cells are less susceptible to antibiotics that primarily target actively dividing bacteria, such as sulfonamides which interfere with metabolic processes essential for growth. Changes in the local environment within the biofilm, such as nutrient gradients and altered pH, can also contribute to reduced antibiotic efficacy.
Genetic factors also play a role. Biofilms can be hotspots for horizontal gene transfer, facilitating the dissemination of antibiotic resistance genes, including those conferring sulfonamide resistance (e.g., sul1, sul2, sul3, sul4). Studies have shown a higher prevalence of sul genes within bacterial communities in biofilms compared to planktonic populations. The expression of efflux pumps can also be upregulated in biofilm-associated bacteria, further contributing to reduced intracellular drug accumulation. Quorum sensing, a bacterial communication system, is known to regulate biofilm formation and can influence the expression of genes associated with antibiotic resistance, including efflux pumps.
Table 1: Prevalence of Sulfonamide Resistance Genes (sul1, sul2) in Biofilms
| Gene | Prevalence Range in Biofilms | Source Organisms (Examples) |
| sul1 | 19.00% – 41.08% | S. Vitulinus, S. Saccharolyticus, Enterococcus faecalis, E. coli |
| sul2 | 10.69% – 27.93% | S. Vitulinus, S. Saccharolyticus, Enterococcus faecalis, E. coli |
Data compiled from research findings on sulfonamide resistance genes in bacterial biofilms.
Addressing biofilm-mediated resistance to sulfonamides and other antibiotics requires strategies that go beyond simply increasing antibiotic concentration. Approaches aimed at disrupting the biofilm structure or targeting the specific mechanisms that confer tolerance within the biofilm are being explored.
Strategies include the use of agents that can degrade the EPS matrix, thereby improving antibiotic penetration. Inhibitors of quorum sensing can interfere with the communication systems that regulate biofilm formation and resistance gene expression. Enzymatic dispersal agents can help break down the biofilm structure.
Combining sulfonamides with agents that target biofilms is another promising approach. This can involve combining antibiotics with biofilm-dispersing enzymes, quorum sensing inhibitors, or even certain nanoparticles that have shown antibiofilm activity. Phage therapy, utilizing bacteriophages that specifically infect and lyse bacteria, is also being investigated as a way to eradicate biofilm-associated infections, including those caused by sulfonamide-resistant strains. Surgical debridement can physically remove biofilms, making the remaining planktonic bacteria more susceptible to antibiotic treatment.
Table 2: Strategies for Disrupting Biofilm-Associated Antibiotic Resistance
| Strategy | Mechanism of Action | Potential Impact on Sulfonamide Resistance |
| EPS Matrix Degradation | Breaks down the protective matrix, improving antibiotic penetration. | Increased access of sulfonamides to cells. |
| Quorum Sensing Inhibition | Interferes with bacterial communication regulating biofilm formation and resistance. | Reduced biofilm development and potential downregulation of resistance genes/efflux pumps. |
| Enzymatic Dispersal | Degrades biofilm components, leading to dispersal of bacterial cells. | Increased susceptibility of dispersed cells to sulfonamides. |
| Combination Therapy (Antibiotic + Biofilm Agent) | Synergistic effect by simultaneously targeting bacteria and biofilm mechanisms. | Enhanced killing of biofilm-embedded bacteria. |
| Phage Therapy | Uses bacteriophages to infect and lyse bacteria within the biofilm. | Direct killing of susceptible and resistant bacteria in biofilms. |
| Surgical Debridement | Physical removal of the biofilm. | Renders remaining bacteria more susceptible to systemic antibiotics. |
Strategies are general approaches applicable to biofilm-associated antibiotic resistance, including resistance to sulfonamides.
Understanding these complex resistance mechanisms, including the roles of efflux pumps, reduced permeability, and biofilm formation, is crucial for developing strategies to preserve the effectiveness of sulfonamide compounds like this compound and combat the growing threat of antimicrobial resistance.
Computational Chemistry and in Silico Approaches in Sulfapral Research
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies aim to develop mathematical models that correlate the structural and physicochemical properties of a series of compounds with their biological activity. These models can then be used to predict the activity of new, untested compounds.
Development of QSAR Models for Sulfonamide Activity
QSAR models for sulfonamides have been developed to understand their activity against various biological targets, including bacteria and enzymes like carbonic anhydrase. These models utilize statistical methods, such as multiple linear regression (MLR) and partial least squares (PLS) analysis, to establish relationships between molecular descriptors and biological activity, often expressed as log(1/C) or pIC50/pKi. arkat-usa.orgsums.ac.irscispace.com The development of robust QSAR models involves selecting appropriate molecular descriptors and validating the models using techniques like cross-validation. arkat-usa.orgscispace.com Studies have shown that statistically significant QSAR models can be developed for sulfonamides, providing insights into the structural features that influence their activity. arkat-usa.orgscispace.com
Application of Physicochemical Descriptors in Activity Prediction
Physicochemical descriptors are numerical values that represent various properties of a molecule, such as its size, shape, electronic distribution, and lipophilicity. These descriptors are crucial inputs for QSAR model development. Examples of physicochemical descriptors used in sulfonamide QSAR studies include topological indices, molar refractivity (MR), molar volume (MV), parachor (Pc), refractive index (η), surface tension (ST), density (d), polarizability (α), and logP (lipophilicity) arkat-usa.orgresearchgate.netjcsp.org.pkarkat-usa.org. Quantum chemical indices, such as LUMO energy, have also been employed. researchgate.netjcsp.org.pk The selection of relevant descriptors is critical for building predictive QSAR models that can accurately relate molecular structure to biological activity. arkat-usa.orgresearchgate.netjcsp.org.pk
Three-Dimensional QSAR (3D-QSAR) Using Comparative Molecular Field Analysis (CoMFA)
Three-dimensional QSAR methods, particularly Comparative Molecular Field Analysis (CoMFA), consider the three-dimensional structure of molecules and the steric and electrostatic fields surrounding them to correlate with biological activity. nih.govnih.govtandfonline.comresearchgate.net CoMFA models involve aligning a set of molecules and calculating the interaction energies between the molecules and probe atoms placed on a grid. These interaction energies, representing steric and electrostatic fields, are then used as descriptors in a QSAR analysis. nih.govtandfonline.comresearchgate.net Studies on sulfonamide inhibitors of enzymes like carbonic anhydrase have successfully utilized CoMFA to identify the spatial requirements for optimal binding and activity. nih.govtandfonline.com CoMFA models can provide valuable contour maps that visually represent regions where steric or electrostatic interactions are favorable or unfavorable for activity, guiding the design of new compounds with improved potency. nih.govtandfonline.com
Here is an example of CoMFA results often presented in research:
| Model | q² (Cross-validated R²) | r² (Non-cross-validated R²) | Steric Contribution (%) | Electrostatic Contribution (%) |
| CoMFA | 0.600 nih.gov | 0.995 nih.gov | ~95% researchgate.net | ~5% researchgate.net |
Note: The exact values for steric and electrostatic contributions can vary depending on the specific dataset and target.
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a molecule (ligand) when bound to a biological target (receptor), such as a protein or enzyme. It also provides an estimate of the binding affinity between the ligand and the target.
Ligand-Target Docking Simulations for Sulfapral and Analogues
Molecular docking simulations have been widely applied to study the interactions of sulfonamides with various biological targets, including bacterial enzymes like dihydropteroate (B1496061) synthase (DHPS), carbonic anhydrases (CAs), matrix metalloproteinases (MMPs), and glycolytic enzymes scirp.orgrjb.roingentaconnect.comchemmethod.compensoft.netnih.govnih.govjbclinpharm.orgnih.govresearchgate.net. These simulations predict how sulfonamide molecules fit into the active site of the target protein and the strength of the interaction. rjb.rochemmethod.compensoft.net Docking studies can help identify potential binding sites and evaluate the binding affinity of different sulfonamide derivatives, aiding in the selection of promising candidates for synthesis and biological testing. scirp.orgchemmethod.compensoft.netnih.gov For example, docking studies have explored the interaction of sulfonamide derivatives with penicillin-binding protein 2X (PBP-2X) as potential antibacterial agents. rjb.ro
Analysis of Hydrogen Bonding, Hydrophobic, and Electrostatic Interactions
Detailed analysis of the interactions between sulfonamide ligands and their target proteins provides crucial insights into the molecular basis of binding and activity. Molecular docking allows for the identification and characterization of key interactions, including hydrogen bonds, hydrophobic contacts, and electrostatic interactions. rjb.rochemmethod.comnih.govresearchgate.net Hydrogen bonds, often involving the sulfonamide group, play a significant role in the binding of sulfonamides to the active sites of enzymes like carbonic anhydrase and DHPS. rjb.ropensoft.netresearchgate.net Hydrophobic interactions, involving nonpolar regions of the sulfonamide and hydrophobic residues in the binding site, also contribute to binding stability. nih.gov Electrostatic interactions, such as those between charged groups, can further influence the binding affinity. nih.govnih.gov Understanding these specific interactions is essential for rational drug design, allowing for modifications to the sulfonamide structure to optimize binding to the target and improve biological activity. rjb.rochemmethod.comnih.gov
Here is a table summarizing typical interactions observed in sulfonamide-target complexes from docking studies:
| Interaction Type | Description | Common Amino Acid Residues Involved (Examples) |
| Hydrogen Bonding | Interaction between a hydrogen bond donor (e.g., N-H, O-H) and an acceptor (e.g., O, N) | Asn, Thr, Arg, Gly, Ser, Gln rjb.ropensoft.netresearchgate.net |
| Hydrophobic | Nonpolar interactions between hydrocarbon regions | Val, Leu, Ile, Phe, Ala scirp.orgnih.gov |
| Electrostatic | Interactions between charged or partially charged atoms | Lys, Arg, Asp, Glu, His nih.govnih.gov |
| Coordination | Interaction with metal ions, e.g., Zn²⁺ in carbonic anhydrase | His, Zn²⁺ arkat-usa.orgpensoft.net |
Prediction of Binding Modes and Active Site Conformations
Molecular docking is a widely used computational technique to predict the preferred orientation (binding mode) and conformation of a ligand when bound to a protein target's active site. For sulfonamides, including the components of this compound, the primary target is bacterial dihydropteroate synthase (DHPS). patsnap.compsgcas.ac.in Docking studies aim to determine how the sulfonamide molecule fits into the PABA binding pocket of DHPS and the specific interactions formed, such as hydrogen bonds, hydrophobic contacts, and π-π interactions. researchgate.netresearchgate.net
Studies on various sulfonamides binding to DHPS have shown that key residues within the active site are involved in these interactions. For instance, residues like Asp 327, Arg499, His272, and Asn250 have been identified as being close to the nitrogen and oxygen atoms of the sulfonamide ring in docking models of sulfamethoxazole (B1682508) and sulfamethazine (B1682506) with DHPS. researchgate.net Molecular docking can predict the binding affinity, often expressed as a docking score, which can be correlated with experimental inhibitory activity (e.g., IC50 values). researchgate.netpeerj.commdpi.com While docking provides a static snapshot of the potential binding pose, it is a crucial first step in understanding ligand-receptor interactions and can help rationalize observed biological activity or guide modifications to improve binding. psgcas.ac.inresearchgate.netpensoft.net
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations extend the insights gained from docking by simulating the time-dependent behavior of the ligand-protein complex. This allows researchers to explore the flexibility of both the ligand and the protein, providing a more realistic picture of the binding event and the stability of the complex. peerj.commdpi.comrsc.org
Investigating Conformational Dynamics of Ligand-Receptor Complexes
MD simulations can reveal the conformational changes that occur in both this compound (or its components) and the DHPS enzyme upon binding. These simulations track the movement of atoms over time, providing data on the flexibility of specific regions of the protein, such as loops near the active site, which may be crucial for substrate binding and catalysis. nih.govnih.gov Analyzing parameters like Root Mean Square Deviation (RMSD) of the protein backbone and the ligand can indicate the stability of the complex and the extent of conformational fluctuations. rsc.org MD simulations have been used to characterize the dynamic motions of enzymes upon sulfonamide binding and the contribution of specific residues to the interaction. peerj.com
Application of Artificial Intelligence (AI) and Machine Learning (ML) in SAR Studies
Artificial Intelligence (AI) and Machine Learning (ML) techniques are increasingly being applied in drug discovery and development, including Structure-Activity Relationship (SAR) studies of compound classes like sulfonamides. tandfonline.comnih.gov These data-driven approaches can analyze complex datasets to build predictive models and extract insights for optimizing molecular design. researchgate.netresearchgate.net
Predictive Modeling for Novel Sulfonamide Structures
AI/ML models can be trained on datasets containing the chemical structures of known sulfonamides and their corresponding biological activities (e.g., inhibitory activity against DHPS or antibacterial efficacy). researchgate.net Using various algorithms, such as Random Forest, Artificial Neural Networks, or Support Vector Machines, these models can learn the complex relationships between structural features and activity. researchgate.net Once trained, these models can be used to predict the activity of novel, untested sulfonamide structures, including potential analogs of this compound's components. researchgate.netfrontiersin.org This predictive capability can significantly accelerate the identification of promising candidates for synthesis and experimental testing, reducing the time and cost associated with traditional drug discovery pipelines. nih.govresearchgate.net
Data-Driven Insights for Optimizing Sulfonamide Design
AI/ML approaches can also provide data-driven insights into the key structural determinants of sulfonamide activity. By analyzing the features that contribute most significantly to the predictive power of the models, researchers can identify specific chemical groups or molecular properties that are favorable for activity or binding to the target. researchgate.netmdpi.com This information can directly inform the design of new sulfonamide structures with improved potency, selectivity, or pharmacokinetic properties. frontiersin.orgresearchgate.net For example, AI/ML can help identify optimal substituents at different positions of the sulfonamide scaffold to enhance interactions with the DHPS active site or improve other desirable properties. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models, often built using ML techniques, establish mathematical relationships between molecular descriptors and biological activity, providing a quantitative basis for design optimization. researchgate.netmdpi.comscielo.brnih.gov
Environmental Fate and Ecotoxicological Considerations of Sulfonamide Compounds
Environmental Release and Distribution Mechanisms
Sulfonamides enter the environment through several primary pathways, and their subsequent distribution is governed by their physicochemical properties and environmental conditions.
Sulfonamide antibiotics are introduced into the environment primarily through the excretion of unmetabolized compounds and their metabolites by humans and animals. A significant proportion of administered sulfonamides can be excreted unchanged, reaching the environment via wastewater treatment plant effluents and the application of animal manure and slurries as fertilizers in agricultural fields. Incomplete removal during conventional wastewater treatment processes contributes to their presence in surface waters. Aquaculture is another significant source, where sulfonamides are extensively applied and can directly enter the aquatic environment.
Modeling plays a crucial role in predicting the transport and partitioning of sulfonamides in the environment. Models based on shallow-water equations and advection-diffusion equations, such as the two-dimensional lattice Boltzmann model, have been introduced to investigate the transport and occurrence of sulfonamides in aquatic environments like bays. These models can accurately predict the transport of sulfonamides and have the potential for broader application in simulating antibiotic transport under complex environmental conditions.
In soil systems, the transport behavior of sulfonamides is influenced by factors such as solution pH and soil structure. Sorption to soil particles is a key process affecting their mobility. Studies using batch sorption tests and column experiments have shown that the sorption potential of different sulfonamides varies, and decreasing pH values can lead to increased sorption. Soil structure, particularly the presence of macropore channels, also impacts the mobility of these antibiotics. Knowledge of soil structure and solution conditions is essential for predicting the fate and distribution of sulfonamide antibiotics in environmental matrices.
Conceptual models have also been developed to describe the fate of sulfonamides and their metabolites in manure-amended soils, highlighting the importance of understanding these processes in agricultural settings. Water quality models are practical tools for simulating the fate and transport of pollutants, including antibiotics, in aquatic environments, considering physical, chemical, and biological elimination mechanisms.
Abiotic Degradation Pathways
Abiotic processes, such as photolysis and hydrolysis, contribute to the transformation and removal of sulfonamide compounds in the environment.
Photolytic degradation is an important pathway controlling the persistence of sulfonamides in the environment, particularly in surface waters exposed to sunlight. The rate of photolysis is influenced by factors such as the protonation state of the molecule, water sample pH, and the presence of dissolved organic matter. Natural organic matter can be a significant factor in the indirect photolysis of sulfonamides.
Studies investigating the photodegradation of various sulfonamides under different light sources, including UV irradiation and natural sunlight, have determined fundamental photolysis parameters like molar absorption coefficient and quantum yield. Half-lives for sulfonamides under photolytic conditions can range from minutes under UV light to days under natural sunlight. Direct photolysis can vary depending on the irradiation source, substrate, and pH, while indirect photolysis is often mediated by hydroxyl radicals. The presence of substances like nitrate (B79036) ions and halogen ions can either promote or inhibit the photodegradation of sulfonamides.
Photocatalytic degradation, often involving TiO2 under UV-A irradiation, has been shown to effectively degrade sulfonamides in water, with degradation rates varying among different compounds. This process can lead to significant degradation, and the resulting products may be less toxic and more biodegradable than the parent compounds.
Hydrolysis is another abiotic degradation pathway for sulfonamide compounds. While generally considered hydrolytically stable with long half-lives under natural conditions, some sulfonamides can undergo hydrolysis, particularly under acidic conditions. Studies have shown that most tested sulfonamides were hydrolytically stable at neutral to alkaline pH values, but some were effectively degraded at low pH. The degradation products of hydrolysis can include compounds like sulfanilic acid, sulfanilamide (B372717), and aniline (B41778), depending on the specific sulfonamide structure.
The mechanism of sulfonamide hydrolysis can involve the cleavage of the sulfonamide bridge (-SO2-NH-). While generally resistant to metabolic cleavage, some sulfonamides, particularly electron-deficient ones, may undergo metabolic hydrolysis. Ceria nanostructures have also been shown to catalyze the hydrolytic cleavage of various sulfonamide antibiotics in aqueous solutions under ambient conditions.
Other chemical transformation processes can also occur. For instance, oxidative pathways involving mineral oxides like manganese oxides have been observed to transform sulfonamides through oxidation and hydroxylation.
Biotic Degradation and Biotransformation
Biodegradation is a crucial process for the removal of sulfonamides from the environment in both natural and engineered ecosystems. While some studies initially suggested that sulfonamides are not readily biodegradable, further research has identified microorganisms capable of degrading these compounds.
Biodegradation of sulfonamides can occur under both aerobic and anaerobic conditions. The process can involve enzymatic and metabolic pathways. Enzymatic degradation may involve the hydrolysis of the amide bond by specific enzymes found in certain bacteria, leading to the production of inactive metabolites. Metabolic pathways can involve reactions such as hydroxylation and acetylation at different moieties of the sulfonamide molecule, generating major intermediates. Breakage of the sulfonamide bridge is another common metabolic pathway, producing compounds like aniline, sulfanilic acid, and sulfanilamide.
Specific bacterial strains, including Acinetobacter, Pseudomonas, and Klebsiella species, have been identified as key players in sulfonamide degradation. Adapted bacterial cultures can degrade sulfonamides, sometimes even structurally similar compounds, suggesting that the enzymes involved may be class-specific. The efficiency and rate of biodegradation can be influenced by factors such as the type and initial concentration of sulfonamides, properties of the surrounding matrix (water or soil), and environmental conditions like pH, temperature, and nutrient availability.
Biodegradation can occur in various environments, including activated sludge in wastewater treatment plants and river sediments. While conventional activated sludge may not always achieve complete removal, specific degrading strains can significantly enhance the process. Studies have shown that even photocatalytic degradation products of sulfonamides can be further transformed through biodegradation. However, it is important to note that some metabolites formed during biotransformation may still be bioactive, mobile, and potentially more toxic than the parent compounds.
Microbial Degradation Pathways in Environmental Matrices
Microbial degradation is a significant process influencing the dissipation of sulfonamide compounds in the environment nih.govnih.govnih.gov. Various microorganisms, including bacteria, possess the capability to transform or mineralize sulfonamides in diverse environmental matrices such as soil, activated sludge, and water nih.goveeer.orgcore.ac.uknih.govexlibrisgroup.com. The efficiency and extent of microbial degradation are influenced by factors such as the composition and activity of the microbial community, as well as environmental conditions like temperature, pH, and the availability of other carbon sources nih.govnih.gov.
Several microbial degradation pathways for sulfonamides have been identified. These pathways often involve transformations of the sulfonamide structure, including modifications to the S–N bond, N–C bond, or C–S bond iwaponline.com. Subsequent reactions such as hydroxylation, formylation, and acetylation can also occur, leading to the formation of various metabolites and transformation products iwaponline.comresearchgate.net. For instance, studies on sulfamethoxazole (B1682508) (SMX), a common sulfonamide, have revealed metabolic pathways involving deamination, hydroxylation, acetylation, formylation, and glycosylation researchgate.net. Specific bacterial strains, such as Pseudomonas stutzeri, Acinetobacter sp., and Sphingobacterium mizutaii, have been identified as capable of degrading sulfonamides, sometimes utilizing them as a sole carbon or nitrogen source nih.goveeer.orgnih.gov. The specific degradation products and pathways can vary depending on the microbial species and the prevailing environmental conditions nih.gov.
Enzyme-Mediated Biotransformations in Environmental Microorganisms
Enzymes produced by environmental microorganisms play a crucial role in the biotransformation of sulfonamides. These enzymatic processes can lead to the formation of transformation products that may differ in their environmental mobility, persistence, and toxicity compared to the parent compounds csic.es. While specific enzymes involved in the biotransformation of Sulfapral components are not extensively documented, research on other sulfonamides provides relevant examples.
Enzymatic reactions such as oxidation, hydrolysis, and conjugation have been reported in the biotransformation of sulfonamides by pure bacterial strains and in activated sludge systems nih.gov. For example, some studies suggest a potential role of enzymes involved in the tricarboxylic acid (TCA) cycle in the metabolism of sulfonamides by certain bacteria, although their direct involvement in the initial degradation steps might be unlikely given their typical substrate specificity nih.gov. Laccases, enzymes involved in the degradation of phenolic compounds, have also been shown to enzymatically transform sulfonamides, leading to their sorption and binding to humic-like substances in soil csic.es. The efficiency of enzyme-mediated biotransformations is influenced by factors such as enzyme activity, substrate concentration, and the presence of co-substrates or inhibitors.
Long-Term Environmental Persistence and Bioavailability
The persistence of sulfonamide compounds in the environment is a critical factor determining their potential for long-term exposure and ecological impact. Sulfonamides are generally considered relatively persistent in the environment d-nb.infonih.gov. Their persistence is influenced by a combination of abiotic factors (e.g., photolysis, hydrolysis) and biotic processes (e.g., microbial degradation) researchgate.netmdpi.com.
Assessment of Half-Lives in Different Environmental Media
For instance, studies have reported half-lives for sulfamethazine (B1682506) (SMZ) and sulfamethoxazole (SMXZ) in soil ranging from approximately 12 to 33 days, depending on moisture regimes researchgate.net. In lake water, the half-lives of sulfonamides like sulfamethoxazole, sulfamethazine, and sulfadimethoxine (B1681780) have been observed to range from 10.5 to 12.9 days under non-sterile conditions, increasing in sterilized water, highlighting the role of microbial activity in their degradation researchgate.net. Photodegradation can also contribute to the dissipation of sulfonamides in water bodies, with reported half-lives under simulated or natural sunlight ranging from hours to days researchgate.netmdpi.com. Sulfonamides are generally considered resistant to hydrolysis and are relatively stable in the dark mdpi.com.
The sorption behavior of sulfonamides in soil also influences their persistence and bioavailability. Sulfonamides generally exhibit low to moderate sorption to soil, which can facilitate their mobility and potential leaching into groundwater d-nb.inforesearchgate.net. The sorption is influenced by soil properties such as organic carbon content, pH, and clay content d-nb.info.
Here is a table summarizing representative half-life data for common sulfonamides in different environmental media, based on available research:
| Compound | Environmental Medium | Half-Life (approximate) | Reference |
| Sulfamethazine (SMZ) | Sandy loam soil | 12–22 days | researchgate.net |
| Sulfamethoxazole (SMXZ) | Sandy loam soil | 20–33 days | researchgate.net |
| Sulfamethoxazole (SMX) | Lake water | 10.5–12.9 days | researchgate.net |
| Sulfamethazine (SMZ) | Lake water | 10.5–12.9 days | researchgate.net |
| Sulfadimethoxine (SDM) | Lake water | 10.5–12.9 days | researchgate.net |
| Sulfadiazine (SDZ) | MilliQ water (pH 7) | 32 hours | researchgate.net |
| Sulfamethoxazole (SMX) | Simulated sunlight | 1 to 9 days | researchgate.net |
Methodologies for Monitoring Environmental Concentrations in Research Settings
Monitoring the concentrations of sulfonamides in various environmental matrices is essential for assessing their distribution, fate, and potential ecological risks. A variety of analytical methodologies have been developed and employed in research settings for this purpose agriculturejournals.cz.
Commonly used techniques for monitoring sulfonamides in environmental samples, such as water, soil, and sediment, involve sample extraction followed by chromatographic analysis coupled with sensitive detection methods researchgate.netnih.gov. Solid-phase extraction (SPE) is frequently used for the extraction and preconcentration of sulfonamides from water and soil samples researchgate.netagriculturejournals.cznih.gov. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely applied technique for the separation, identification, and quantification of sulfonamides and their transformation products at trace concentrations in complex environmental matrices researchgate.netagriculturejournals.cznih.gov. This method offers high sensitivity and selectivity.
Other monitoring approaches include the use of passive samplers like Polar Organic Compound Integrated Samplers (POCIS) in combination with techniques such as enzyme-linked immunosorbent assay (ELISA) for screening sulfonamide residues in water rsc.org. Research efforts have also focused on developing optimized sample processing methods to improve the recovery of sulfonamides from different environmental matrices researchgate.netnih.gov. Long-term monitoring studies using techniques like LC-MS/MS have been conducted to investigate the persistence and mobility of sulfonamides in soil and their potential transfer to leachate and groundwater nih.govresearchgate.net. These methodologies are crucial for generating data on the occurrence and behavior of sulfonamides in the environment, which is vital for environmental risk assessment.
Advanced Analytical and Characterization Methodologies for Sulfonamide Research
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental for elucidating the structural features and identifying the functional groups present in sulfonamide molecules. These techniques interact with the molecule at an atomic or molecular level, providing unique fingerprints for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structural arrangement of atoms within a molecule. For sulfonamides like Sulfapral, both ¹H and ¹³C NMR are invaluable for confirming the synthesized structure and identifying specific proton and carbon environments.
Research on sulfonamide derivatives has shown characteristic signals in NMR spectra corresponding to different parts of the molecule. For instance, the proton of the sulfonamide –SO₂NH– group typically appears as a singlet peak in the range of 8.78 to 10.15 ppm in ¹H NMR spectra rsc.org. Aromatic protons on the benzene (B151609) ring commonly show signals between 6.51 and 7.70 ppm rsc.org. The presence of other functional groups, such as methyl protons in a methoxy (B1213986) group, can be identified by singlet peaks around 3.6 ppm rsc.org.
¹³C NMR spectroscopy provides complementary information by revealing the carbon skeleton. Characteristic signals for carbonyl carbon atoms in amide groups have been observed around 169.42-169.47 ppm, while methyl carbon atoms in acetamide (B32628) groups appear around 24.58-24.57 ppm rsc.org. Aromatic carbons typically show signals in the region between 111.83 and 160.11 ppm rsc.org. The chemical shifts observed in NMR spectra are crucial for confirming the successful synthesis of sulfonamide derivatives and verifying their molecular structure rsc.orgresearchgate.net.
Mass Spectrometry (MS) for Compound Identification and Purity Assessment
Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to gain insights into its fragmentation pattern, which aids in identification and can assess purity. For sulfonamides, MS provides a distinct mass-to-charge ratio (m/z) for the parent ion and its fragments.
LC-MS/MS is a widely applied technique for the identification and quantification of sulfonamides in various matrices. This hyphenated technique combines the separation power of liquid chromatography with the detection and identification capabilities of tandem mass spectrometry. The fragmentation patterns observed in MS/MS are highly characteristic of specific sulfonamide structures, allowing for unambiguous identification researchgate.netscielo.br. For example, the presence of characteristic ions like M-64 and M-65 is used for the confirmation of sulfonamides usda.gov. Different sulfonamides exhibit specific M-64/M-65 ratios, which can be used for their identification usda.gov.
MS is also used to assess the purity of synthesized sulfonamides. Analysis of solutions by LC-MS can reveal the presence of additional peaks in chromatograms, which, upon further investigation using tandem mass spectrometry, might indicate the presence of impurities or even geometric isomers plos.org.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a technique that identifies the functional groups present in a molecule by analyzing the vibrations of its chemical bonds. When applied to sulfonamides, IR spectroscopy provides characteristic absorption bands corresponding to the key functional groups within the sulfonamide structure.
The sulfonamide group (-SO₂NH-) exhibits characteristic stretching vibrations. The asymmetric and symmetric stretching vibrations of the SO₂ group typically appear in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively rsc.org. The S-N bond stretching vibrations are usually observed in the region of 914–895 cm⁻¹ rsc.org.
Other functional groups commonly found in sulfonamides also have distinct IR absorption bands. For instance, N-H stretching vibrations can be observed around 3349–3144 cm⁻¹, while C=O stretching vibrations in amide groups may appear around 1706–1680 cm⁻¹ rsc.org. The presence of amine groups (-NH₂) is indicated by doublet bands around 3383-3261 cm⁻¹ ripublication.com. IR spectroscopy is a valuable tool for confirming the presence of these functional groups and supporting the proposed structure of sulfonamide compounds rsc.orgresearchgate.net.
Here is a table summarizing characteristic IR absorption bands for common functional groups in sulfonamides:
| Functional Group | Vibration Type | Wavenumber Range (cm⁻¹) |
| -SO₂- (Sulfonamide) | Asymmetric Stretching | 1310-1320 |
| -SO₂- (Sulfonamide) | Symmetric Stretching | 1143-1155 |
| S-N | Stretching | 895-914 |
| N-H (Sulfonamide) | Stretching | 3144-3349 |
| C=O (Amide) | Stretching (Amide I) | 1680-1706 |
| -NH₂ (Amine) | Stretching | 3261-3383 |
Interactive Table: Characteristic IR Bands of Sulfonamides
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for separating sulfonamides from complex mixtures and quantifying their amounts. These methods exploit differences in the physical and chemical properties of the compounds to achieve separation.
High-Performance Liquid Chromatography (HPLC) in Research Sample Analysis
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of sulfonamides in various research samples. HPLC offers high resolution and sensitivity, making it suitable for analyzing complex matrices.
Various HPLC methods have been developed for sulfonamide analysis, often employing reversed-phase columns (e.g., C18) and mobile phases consisting of mixtures of aqueous buffers (e.g., phosphate (B84403) buffer, formic acid, acetic acid) and organic solvents (e.g., methanol, acetonitrile) molnar-institute.comnih.govcabidigitallibrary.org. Gradient elution is frequently used to optimize the separation of multiple sulfonamide compounds nih.govcabidigitallibrary.org. Detection is commonly achieved using UV detectors at specific wavelengths (e.g., 266 nm) or fluorescence detectors after pre-column derivatization nih.govcabidigitallibrary.orgresearchgate.net. More advanced detection methods include mass spectrometry (HPLC-MS or HPLC-MS/MS) for enhanced specificity and sensitivity scielo.brmolnar-institute.comresearchgate.netnih.gov.
HPLC methods for sulfonamides have been validated according to regulatory guidelines, demonstrating good linearity, recovery rates (often ranging from 79% to over 100%), and acceptable limits of detection and quantification nih.govresearchgate.netnih.gov. These methods are routinely applied for the analysis of sulfonamide residues in various matrices, including animal tissues, milk, eggs, and environmental water samples scielo.brmolnar-institute.comcabidigitallibrary.orgresearchgate.netresearchgate.netnih.govnih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. While many sulfonamides are not sufficiently volatile for direct GC analysis, derivatization can be employed to make them amenable to this technique cabidigitallibrary.org.
Derivatization involves chemically modifying the sulfonamide molecule to increase its volatility and thermal stability. Common derivatization methods for compounds with polar functional groups like those in sulfonamides include silylation, which replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups tcichemicals.comnih.govaocs.org. Pentafluorobenzyl bromide has also been used to prepare derivatives from sulfonamides for GC with electron-capture detection tcichemicals.com.
GC-MS is particularly useful for analyzing volatile derivatives of sulfonamides in research samples. It provides chromatographic separation followed by mass spectrometric detection, offering both separation and structural information. The fragmentation patterns obtained from the mass spectrometer aid in the identification of the derivatized sulfonamide nih.gov. While HPLC-MS is generally more common for sulfonamide analysis due to their polarity, GC-MS remains a valuable tool, especially when analyzing specific volatile sulfonamide derivatives or in matrices where GC-MS offers advantages in terms of sensitivity or selectivity for the derivatized analytes cabidigitallibrary.orgchromatographyonline.com.
Methodologies for Investigating Synthetic Route Signatures
Investigating the synthetic route of a chemical compound involves identifying characteristic impurities or byproducts that are indicative of the specific chemical reactions and conditions used in its production. These impurities form a "signature" that can help differentiate between different synthesis pathways. Analytical methodologies play a crucial role in detecting, identifying, and quantifying these trace compounds.
For sulfonamides, including the components of this compound (sulfamethizole and sulfamethoxypyridazine), various synthetic routes exist, often involving the reaction of a sulfonyl chloride with an appropriate amine ajol.inforesearchgate.netresearchgate.net. The choice of starting materials, reagents, catalysts, solvents, and reaction conditions can influence the impurity profile of the final product.
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS), are fundamental for separating and identifying components in complex mixtures, such as reaction products and impurities oup.comoup.comslideshare.net. HPLC-MS and GC-MS provide both separation based on chemical properties and structural information based on mass-to-charge ratios, enabling the detection and identification of even low-concentration impurities that constitute the synthetic route signature oup.comoup.com.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structural elucidation of both the target compound and its impurities ajol.infomdpi.com. Different NMR experiments can provide detailed information about the molecular structure and connectivity, aiding in the identification of unknown byproducts.
The application of these methods to investigate the synthetic route signatures of this compound would involve analyzing samples produced via different hypothetical or known synthesis routes for sulfamethizole (B1682507) and sulfamethoxypyridazine (B1681782), and subsequently, their combination. By comparing the impurity profiles obtained from different routes, it would be possible to establish characteristic markers for each synthesis pathway. While specific studies on the synthetic route signature analysis solely for this compound were not found in the reviewed literature, the principles and techniques applied to other sulfonamides and the broader field of chemical attribution for related compounds like chemical warfare agents demonstrate the feasibility of this approach diva-portal.org. The relative distribution and identity of impurities can provide a unique chemical fingerprint linked to the manufacturing process diva-portal.org.
Data analysis techniques, including multivariate statistical methods, are often employed to process the complex data generated by chromatographic and spectroscopic analyses. These methods can help in identifying patterns in impurity profiles and building models to classify samples based on their synthetic origin diva-portal.org.
Microfluidic and Miniaturized Analytical Platforms for High-Throughput Screening
Microfluidic and miniaturized analytical platforms offer significant advantages for high-throughput screening (HTS) and analysis, including reduced sample and reagent consumption, faster analysis times, and potential for automation and integration mdpi.comkanglab.netd-nb.infonovapublishers.com. These platforms manipulate small volumes of fluids within microchannels, enabling rapid and parallel processing of numerous samples.
In the context of sulfonamide research and potentially for this compound, microfluidic devices can be applied to various analytical tasks, such as:
High-Throughput Purity Analysis: Rapid assessment of the purity of synthesized this compound batches or its components. Microfluidic chips integrated with separation techniques like capillary electrophoresis (CE) or micro-HPLC can provide fast separations and analysis slideshare.netcapes.gov.br.
Solubility and Stability Studies: Evaluating the solubility and stability of this compound under different conditions using miniaturized platforms, requiring minimal amounts of the compound.
Dissolution Testing: Assessing the dissolution profile of this compound formulations on a smaller scale.
High-Throughput Screening for Interactions: While this compound is a combination product, miniaturized platforms could potentially be used to screen for interactions between its components or with other substances, or for quality control purposes. Droplet microfluidics, for instance, allows for the compartmentalization of reactions in tiny droplets, enabling thousands or millions of experiments to be performed in parallel mdpi.comd-nb.infoacs.org.
Miniaturized Assays: Developing miniaturized biochemical or cell-based assays to evaluate specific properties or activities related to this compound, if relevant to its characterization beyond basic chemical analysis. Microfluidic platforms have been used for antibiotic susceptibility testing and other biological assays acs.orgresearchgate.net.
Various detection methods can be integrated into microfluidic platforms, including optical detection (UV-Vis, fluorescence), electrochemical detection, and even miniaturized mass spectrometry interfaces mdpi.comd-nb.infonih.gov. The choice of detection method depends on the properties of this compound and the nature of the assay.
Future Directions and Emerging Research Avenues for Sulfapral and Sulfonamide Chemistry
Design of Novel Sulfonamide Scaffolds with Enhanced Target Selectivity
Research in sulfonamide chemistry includes the design and synthesis of novel sulfonamide derivatives. These efforts often focus on modifying the core sulfonamide structure to achieve enhanced selectivity for specific biological targets or to improve pharmacological properties. Studies have explored the synthesis of novel derivatives based on related sulfonamides, such as sulfamethoxazole (B1682508), for various potential applications, including antibacterial and anticancer activities. indianchemicalsociety.comresearchgate.nethistorymedjournal.comresearchgate.netplos.orgnih.govmdpi.com For instance, novel sulfamethoxazole derivatives have been designed as selective inhibitors of carbonic anhydrase IX and XII. mdpi.com The primary amino moiety of sulfamethoxazole has also been substituted with urea (B33335) derivatives in the search for new antimycobacterial agents. researchgate.net While these studies highlight the potential for structural modifications within the sulfonamide class to yield compounds with altered or enhanced activities, specific research detailing the design of novel scaffolds based solely on the Sulfapral structure with enhanced target selectivity was not prominently found in the consulted literature. However, the principles and methodologies developed in modifying related sulfonamides are relevant to potential future work on this compound derivatives.
Development of Strategies to Counteract Sulfonamide Resistance Mechanisms
Bacterial resistance to sulfonamides, including this compound due to its shared mechanism of action, is a significant challenge. Resistance primarily arises from mechanisms such as alterations in the target enzyme (dihydropteroate synthase), the presence of acquired drug-resistant DHPS enzymes encoded by sul genes (like sul1 and sul2), reduced bacterial permeability to the drug, and active efflux pumps that expel the antibiotic from the cell. oup.comoup.comnih.govfrontiersin.orgplos.orgnih.gov The emergence of resistance has been observed in various bacterial species, including Shigella and Stenotrophomonas maltophilia. oup.comoup.complos.org Strategies to counteract sulfonamide resistance generally focus on understanding these mechanisms at a molecular level and developing approaches to bypass or inhibit them. This can involve the development of new compounds less susceptible to resistance mechanisms or the use of combination therapies, such as the well-known combination of sulfamethoxazole with trimethoprim (B1683648), which targets a different enzyme in the folate synthesis pathway. wikipedia.orgoup.comoup.complos.orgnih.gov While the mechanisms of sulfonamide resistance are well-studied and directly relevant to the continued efficacy of this compound, research specifically focused on developing strategies solely to counteract resistance mechanisms against this compound, as opposed to sulfonamides in general or in combination therapies, was not a distinct focus in the provided search results.
Integration of Advanced Computational Methods in De Novo Design
Advanced computational methods, such as Density Functional Theory (DFT) and molecular docking, are increasingly integrated into the design and study of chemical compounds, including sulfonamides. These methods allow for the prediction of molecular properties, interactions with biological targets, and the feasibility of synthetic routes. Computational studies have been applied to investigate the behavior and potential applications of related sulfonamides like sulfamethoxazole. For instance, DFT calculations have been used to study the interaction of sulfamethoxazole with nanoclusters for potential adsorption and sensing applications. nanomedicine-rj.comnanomedicine-rj.com Computational methods, including DFT and docking, have also been employed in the study of sulfamethoxazole derivatives to evaluate their potential as antibacterial, anticancer, or enzyme inhibitory agents. indianchemicalsociety.comresearchgate.netmdpi.comscilit.com While these examples demonstrate the valuable role of computational methods in sulfonamide research and de novo design, specific instances of advanced computational methods being applied solely to the de novo design or detailed study of this compound were not specifically highlighted in the search results. However, these computational approaches are readily applicable to this compound and could play a role in future research aimed at designing novel this compound-based compounds or understanding its interactions.
Exploration of Sulfonamide Role in Non-Antimicrobial Research Contexts
Q & A
Q. How should researchers design initial experiments to evaluate Sulfapral's pharmacokinetic properties?
To assess absorption, distribution, metabolism, and excretion (ADME), employ controlled in vitro assays (e.g., Caco-2 cell models for permeability) and in vivo animal studies with standardized dosing protocols. Use high-performance liquid chromatography (HPLC) for quantitative analysis of drug concentrations . Include negative controls and replicate experiments to minimize variability. Statistical methods like ANOVA should validate significance across test groups .
Q. What methodologies are critical for establishing this compound's mechanism of action in preclinical studies?
Combine target-specific assays (e.g., enzyme inhibition kinetics) with omics approaches (transcriptomics/proteomics) to identify downstream pathways. Validate findings using knockout models or siRNA silencing. Ensure dose-response curves are generated to confirm specificity . Reference prior sulfonamide studies to contextualize mechanisms while avoiding confirmation bias .
Q. How can researchers optimize experimental conditions to minimize confounding variables in this compound toxicity studies?
Standardize cell culture media, animal strains, and environmental conditions (temperature, humidity). Use blinded assessments for histopathological analyses. Include positive/negative controls and validate assays with reference compounds. Document protocols in supplementary materials to enable replication .
Advanced Research Questions
Q. How should contradictory results between in vitro efficacy and in vivo toxicity of this compound be systematically analyzed?
Conduct a meta-analysis of existing datasets to identify interspecies metabolic differences or bioavailability limitations. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to reconcile discrepancies. Cross-validate findings with human organ-on-chip models or 3D tissue cultures . Transparently report limitations in biological relevance of in vitro systems .
Q. What strategies are effective for integrating multi-omics data to elucidate this compound's off-target effects?
Apply bioinformatics pipelines (e.g., pathway enrichment analysis) to merge transcriptomic, proteomic, and metabolomic datasets. Use machine learning algorithms to prioritize high-confidence targets. Validate computationally predicted off-targets via orthogonal assays (e.g., surface plasmon resonance). Publish raw data in repositories like Gene Expression Omnibus (GEO) for community scrutiny .
Q. How can researchers address reproducibility challenges in this compound's dose-response studies across independent labs?
Adopt harmonized protocols (e.g., OECD guidelines) and share reagent sources (e.g., cell lines, solvents) in publications. Perform inter-laboratory validation studies with predefined success criteria. Use standardized data templates for results reporting . Publish detailed methods in machine-readable formats to facilitate replication .
Q. What methodological frameworks are recommended for assessing this compound's long-term resistance development in microbial models?
Implement continuous culture systems (e.g., chemostats) under sub-inhibitory drug concentrations. Sequence resistant strains to identify genetic mutations and correlate with phenotypic shifts. Use population dynamics models to predict resistance trajectories. Compare findings with clinical isolate databases to assess translational relevance .
Data Analysis & Reporting
Q. How should conflicting clinical trial data on this compound's efficacy be resolved in meta-analyses?
Apply PRISMA guidelines for systematic reviews. Stratify studies by patient demographics, dosing regimens, and endpoint definitions. Use random-effects models to account for heterogeneity. Perform sensitivity analyses to exclude outliers and validate robustness. Disclose funding sources of included trials to assess potential bias .
Q. What are best practices for visualizing this compound's structure-activity relationship (SAR) data in publications?
Use ChemDraw for molecular diagrams and heatmaps to highlight substituent effects on bioactivity. Provide interactive 3D molecular models in supplementary files. Tabulate IC50/EC50 values with confidence intervals and statistical significance markers . Ensure color schemes are accessible to color-blind readers .
Q. How can researchers ensure ethical reporting of this compound's adverse effects in preclinical studies?
Adhere to ARRIVE guidelines for animal research reporting. Disclose all adverse events, including non-significant trends, in results sections. Use balanced language in discussions to avoid overinterpretation. Share datasets with independent ethics committees for secondary review .
Cross-Disciplinary Integration
Q. What computational approaches enhance the prediction of this compound's drug-drug interaction potential?
Combine molecular docking (e.g., AutoDock Vina) with physiologically based pharmacokinetic (PBPK) modeling. Validate predictions using cytochrome P450 inhibition assays and human hepatocyte co-cultures. Cross-reference results with databases like DrugBank .
Q. How can researchers incorporate real-world evidence (RWE) into this compound's post-marketing surveillance frameworks?
Link electronic health records (EHRs) with pharmacovigilance databases using unique patient identifiers. Apply natural language processing (NLP) to mine adverse event reports. Validate signals via case-control studies and adjust for confounding variables like polypharmacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
